
Beauveriolide I
Übersicht
Beschreibung
Beauveriolide I is a cyclodepsipeptide that has been found in Beauveria . It is an inhibitor of lipid droplet formation . It inhibits lipid droplet formation when used at concentrations of 3 and 10 μM, as well as inhibits cholesterol synthesis (IC50= 0.78 μM), in primary mouse peritoneal macrophages . Beauveriolide I also inhibits acyl-coenzyme A:cholesterol acyltransferase (ACAT) activity in mouse macrophage membranes (IC50= 6 μM) .
Synthesis Analysis
Beauveriolide analogues were designed wherein the Leu or D-allo-Ile residue was replaced by photoreactive amino acids possessing methyldiazirine or trifluoromethyldiazirine in the side chains . The methyldiazirine moiety was installed by reaction of methyl ketones with liquid ammonia to provide imine intermediates, followed by treatment with hydroxylamine-O-sulfonic acid to provide the diaziridines . The synthesized photoreactive amino acids were coupled with 3-hydroxy-4-methyloctanoic acid and dipeptide, followed by macrolactamization to provide beauveriolide analogues .
Molecular Structure Analysis
The absolute structure of Beauveriolide I was determined by 3D electron diffraction . The cyclodepsipeptide crystallizes in the space group I2 with lattice parameters a = 40.2744 (4), b = 5.0976 (5), c = 27.698 (4) A and α = 105.729 (6)° .
Chemical Reactions Analysis
Beauveriolides I and III, which are naturally occurring cyclodepsipeptides, have been reported to bind to sterol O-acyltransferase (SOAT), inhibiting its ability to synthesize cholesteryl esters .
Wissenschaftliche Forschungsanwendungen
Insecticidal Properties
Beauveriolide I, a cyclodepsipeptide, has demonstrated moderate insecticidal activities. This was initially discovered in studies involving Beauveria sp., a type of entomopathogenic fungi. The compound exhibited notable effectiveness against insects like Spodoptera litura and Callosobruchus chinensis (Mochizuki et al., 1993).
Antiatherogenic Activity
A significant application of Beauveriolide I is in the realm of antiatherogenic activity. This compound has been found to inhibit lipid droplet accumulation in primary mouse peritoneal macrophages. The mechanism involves inhibiting the cholesteryl ester (CE) synthesis, which is vital in the development of atherosclerosis. Notably, Beauveriolide I has demonstrated efficacy in in vivo models without notable side effects, marking it as a potential lead compound for antiatherosclerotic agents (Namatame et al., 2004).
Combinatorial Synthesis and Analogue Development
Further research into Beauveriolide I includes the exploration of its analogues through combinatorial synthesis. This research aims to identify more potent inhibitors and understand the structure-activity relationships. Some analogues have been found to be significantly more effective than the original compound in inhibiting CE synthesis in macrophages, suggesting a pathway for the development of more efficient antiatherosclerotic agents (Tomoda & Doi, 2008).
Photoreactive Amino Acids in Beauveriolide Analogs
Research has also delved into designing Beauveriolide analogues containing photoreactive amino acids. These studies aim to analyze the binding sites of the compounds and their interaction with sterol O-acyltransferase (SOAT), a key enzyme in cholesteryl ester synthesis. This approach has shed light on the selective inhibition mechanism of Beauveriolide analogues on SOAT1 over SOAT2 (Masuda et al., 2016).
Wirkmechanismus
Target of Action
Beauveriolide I, a naturally occurring cyclodepsipeptide, primarily targets the enzymes Acyl-CoA: cholesterol acyltransferase 1 and 2 (ACAT1 and ACAT2) . These enzymes play a crucial role in the synthesis of cholesteryl esters (CE), which are main constituents of lipid droplets in macrophages .
Safety and Hazards
Zukünftige Richtungen
Beauveriolide I and III have shown promise as potential lead compounds for antiatherosclerotic agents . They can potently decrease Abeta secretion from cells expressing human amyloid precursor protein, offering a potential new scaffold for the development of compounds with proven bioavailability for the treatment of Alzheimer’s disease .
Eigenschaften
IUPAC Name |
(3R,6S,9S,13S)-9-benzyl-13-[(2S)-hexan-2-yl]-6-methyl-3-(2-methylpropyl)-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41N3O5/c1-6-7-11-18(4)23-16-24(31)29-21(15-20-12-9-8-10-13-20)26(33)28-19(5)25(32)30-22(14-17(2)3)27(34)35-23/h8-10,12-13,17-19,21-23H,6-7,11,14-16H2,1-5H3,(H,28,33)(H,29,31)(H,30,32)/t18-,19-,21-,22+,23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSLFHXTWGEITF-JIORRVSTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CC(C)C)C)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C)[C@@H]1CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)O1)CC(C)C)C)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Beauveriolide I | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



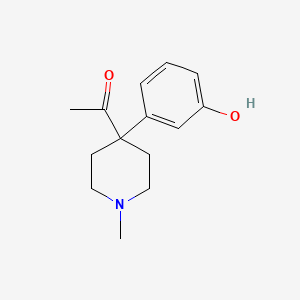
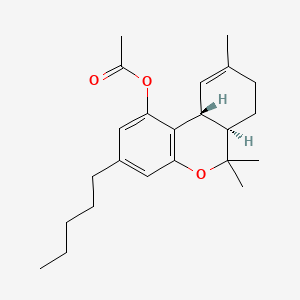

![6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 4-(methylthio)-](/img/structure/B3025709.png)
![(2S)-10,18-Dimethoxy-21-oxa-6,14,23-triazapentacyclo[12.9.0.02,6.08,13.016,22]tricosa-1(23),8(13),9,11,16(22),17,19-heptaene-7,15-dione](/img/structure/B3025711.png)
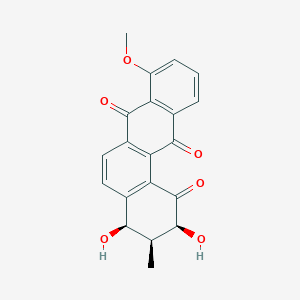

![2-[(E)-1-Hexenyl]-3-methylsuccinic acid 1-methyl ester](/img/structure/B3025714.png)
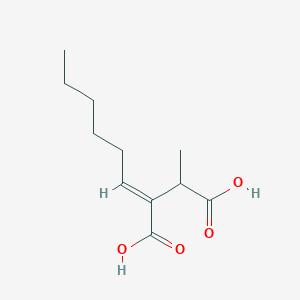
![5-heptyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol](/img/structure/B3025717.png)
![8-(Phenethyl-d5)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B3025718.png)
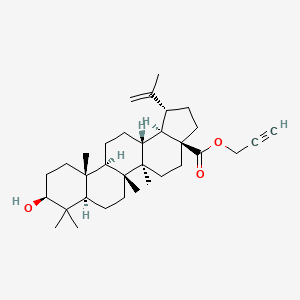

![1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol, acetate ester](/img/structure/B3025726.png)